N-(4-Sulfamoylphenethyl)acetamid

Übersicht

Beschreibung

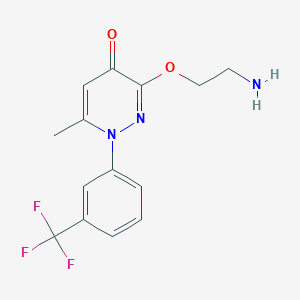

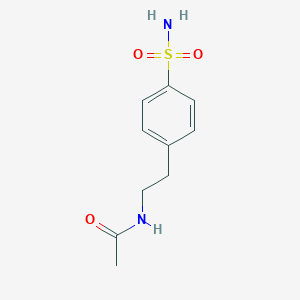

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide, also known as N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide, is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Aktivität

N-(4-Sulfamoylphenethyl)acetamid: wurde auf seine antifungalen Eigenschaften untersucht, insbesondere gegen verschiedene Stämme von Candida-Arten. Studien haben gezeigt, dass Verbindungen, die strukturell mit This compound verwandt sind, fungistatisches Potenzial aufweisen, das weiter optimiert werden könnte, um neuartige Therapeutika für die topische Anwendung gegen Pilzinfektionen zu entwickeln .

Hemmung der Carboanhydrase

Diese Verbindung ist ein wirksamer Inhibitor der humanen Carboanhydrase (hCA), einem Enzym, das an wichtigen physiologischen Prozessen wie Flüssigkeitssekretion, Atmung und pH-Gleichgewicht beteiligt ist. Die Hemmung von hCA hat therapeutische Implikationen bei Erkrankungen wie Glaukom, Epilepsie und Höhenkrankheit. This compound-Derivate wurden entwickelt, um bestimmte hCA-Isoformen selektiv zu hemmen, was zur Entwicklung gezielter Therapien führen könnte .

Management neuropathischer Schmerzen

Die Hemmung bestimmter hCA-Isoformen durch This compound und seine Derivate wurde als eine Rolle bei der Kontrolle neuropathischer Schmerzen vorgeschlagen. Dies eröffnet potenzielle Anwendungen bei der Entwicklung neuer pharmakologischer Behandlungen zur chronischen Schmerztherapie .

Rolle bei der GABAergen Transmission

hCA-Inhibitoren wie This compound wurden in die Förderung neuronaler Erregung verwickelt, indem sie eine GABAerge Transmission etablieren, die funktionell erregend ist. Dies deutet auf potenzielle Anwendungen in der neurologischen Forschung und Therapie hin .

Antioxidative Eigenschaften

Die Forschung hat eine Rolle für hCA VII reaktive Cysteine gegenüber oxidativem Schaden vorgeschlagen. Inhibitoren dieses Enzyms, zu denen auch This compound-Derivate gehören, könnten möglicherweise verwendet werden, um oxidativen Stress verursachte Schäden in neurologischem Gewebe zu verringern .

Antikrebsanwendungen

Die Hemmung der Carboanhydrase IX, eines Enzyms, das in bestimmten Krebsarten überexprimiert wird, ist ein vielversprechendes Ziel für die Antikrebstherapie. This compound-Derivate wurden auf ihr Potenzial untersucht, dieses Enzym zu hemmen, was zur Entwicklung neuer Antikrebsmedikamente führen könnte .

Wirkmechanismus

Target of Action

N-(4-Sulfamoylphenethyl)acetamide primarily targets Carbonic Anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Based on its structural similarity to other sulfonamide drugs, it is likely that it acts as an inhibitor of its target enzyme, carbonic anhydrase ii . By binding to the active site of the enzyme, it may prevent the enzyme from catalyzing its normal reactions, thus altering cellular processes.

Biochemische Analyse

Biochemical Properties

N-(4-Sulfamoylphenethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR), carbonic anhydrase, and matrix metalloproteinases (MMPs). The compound inhibits DHFR, which is essential for DNA synthesis and cell proliferation, thereby exhibiting antimicrobial and anticancer activities . Additionally, it binds to carbonic anhydrase, affecting pH regulation and ion transport in cells . The interaction with MMPs suggests a role in modulating extracellular matrix remodeling, which is vital in cancer metastasis and tissue repair .

Cellular Effects

N-(4-Sulfamoylphenethyl)acetamide influences various cellular processes. It has been shown to induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, including those involving cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), leading to changes in gene expression . Furthermore, it impacts cellular metabolism by inhibiting enzymes like NADH oxidase, which plays a role in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of N-(4-Sulfamoylphenethyl)acetamide involves several key interactions. It binds to the active sites of enzymes such as DHFR and carbonic anhydrase, inhibiting their activity . This binding disrupts the normal function of these enzymes, leading to reduced DNA synthesis and altered pH regulation. Additionally, the compound’s interaction with MMPs and HDACs results in changes in gene expression and extracellular matrix remodeling . These molecular interactions collectively contribute to its antimicrobial, antifungal, and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Sulfamoylphenethyl)acetamide have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation . Long-term studies have shown that it maintains its biological activity over extended periods, making it a reliable candidate for in vitro and in vivo experiments . Its effects on cellular function may vary depending on the duration of exposure, with prolonged exposure potentially leading to increased cytotoxicity .

Dosage Effects in Animal Models

The effects of N-(4-Sulfamoylphenethyl)acetamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activities without notable adverse effects . At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-(4-Sulfamoylphenethyl)acetamide is involved in several metabolic pathways. It undergoes biotransformation primarily through phase I reactions, including hydroxylation and N-dealkylation . These reactions are catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites . The compound also participates in phase II reactions, such as glucuronidation, which enhance its solubility and facilitate excretion . These metabolic pathways are crucial for its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of N-(4-Sulfamoylphenethyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

N-(4-Sulfamoylphenethyl)acetamide exhibits specific subcellular localization, which is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its presence in the appropriate cellular compartments . This subcellular distribution is essential for its role in modulating cellular processes and exerting its therapeutic effects .

Eigenschaften

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMGUEXQORZTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194368 | |

| Record name | N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41472-49-5 | |

| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41472-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041472495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL3TT94T4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of N-(4-Sulfamoylphenethyl)acetamide and its derivatives against Candida species?

A: While the exact mechanism of action remains to be fully elucidated, research indicates that N-(4-Sulfamoylphenethyl)acetamide and its derivatives exhibit fungistatic and, in some cases, fungicidal activity against Candida species. Specifically, the amine derivative (compound 13) and its hydrochloride salt (compound 13.HCl) demonstrated fungicidal effects against Candida glabrata strain 33 with a minimum fungicidal concentration (MFC) of 1.000 mg/mL []. Further research is needed to pinpoint the precise molecular targets and pathways affected by these compounds.

Q2: How does the structure of N-(4-Sulfamoylphenethyl)acetamide influence its antifungal activity?

A: Studies exploring structure-activity relationships have revealed that modifications to the N-(4-Sulfamoylphenethyl)acetamide scaffold can significantly impact its antifungal activity []. For instance, replacing the acetamide moiety with a biphenyl-4-carboxamide group (as in compound 3) led to promising fungistatic activity. Furthermore, introducing an amine group (compound 13 and 13.HCl) resulted in fungicidal activity against Candida glabrata. These findings highlight the importance of specific structural features for enhancing the antifungal potency of this compound class.

Q3: What are the potential applications of N-(4-Sulfamoylphenethyl)acetamide derivatives in the context of fungal infections?

A: The research suggests that N-(4-Sulfamoylphenethyl)acetamide derivatives, particularly those demonstrating fungicidal activity, hold promise for development into novel topical antifungal agents []. Their potential efficacy against Candida species, particularly Candida glabrata, warrants further exploration for addressing challenges posed by fungal infections, especially in the context of increasing drug resistance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)

![1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128539.png)